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Introduction

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester primarily used as a
plasticizer in a wide variety of polymer products, particularly polyvinyl chloride (PVC), to impart
flexibility and durability. Its widespread use in construction materials, automotive components,
and consumer goods necessitates a thorough understanding of its toxicological profile. This
technical guide provides an in-depth review of the toxicological data for DIDP derived from
animal studies, focusing on toxicokinetics, acute, subchronic, and chronic toxicity, as well as its
effects on reproduction, development, and its carcinogenic potential. The information is
intended for researchers, scientists, and professionals involved in drug development and
chemical safety assessment.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

The toxicokinetic properties of DIDP have been investigated in several animal models, primarily
in rats. These studies indicate that the absorption, distribution, metabolism, and excretion of
DIDP are dose-dependent and vary by the route of exposure.

Absorption:

» Oral: Following oral administration in rats, the gastrointestinal absorption of DIDP is
incomplete and decreases as the dose increases, suggesting a saturable mechanism.[1][2]
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[3] At a low dose of 0.1 mg/kg, absorption is approximately 56%, which decreases to 46% at
11.2 mg/kg and further to 17% at a high dose of 1,000 mg/kg.[1]

o Dermal: Dermal absorption is very low in rats. One estimate suggests a maximum of 4% of
the applied dose is absorbed over 7 days.[1]

 Inhalation: Inhaled DIDP aerosol appears to be readily absorbed, with an estimated
bioavailability of around 75%.[1] An inhalation study in rats showed that approximately 73%
of the radioactive dose was cleared after 72 hours, indicating significant absorption via this
route.[2]

Distribution: After absorption, DIDP and its metabolites are distributed to various tissues.
Following oral or inhalation exposure, the highest concentrations are typically found in the
gastrointestinal tract, liver, and kidneys.[1][2] In contrast, after dermal exposure, the majority of
the absorbed dose is found in muscle and adipose tissues.[1] DIDP is not significantly
accumulated in tissues.[1]

Metabolism: DIDP is rapidly and extensively metabolized.[4] The initial step involves hydrolysis
to its monoester, monoisodecyl phthalate (MIDP), and the corresponding alcohol.[5] MIDP is
then further oxidized to several metabolites, including mono-hydroxy-isodecyl-phthalate
(MHIDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate
(MOIDP).[4]

Excretion: Elimination of DIDP and its metabolites occurs primarily through urine and feces.[1]
[2] The proportion excreted via each route depends on the dose and route of administration.
With increasing oral doses in rats, fecal excretion becomes more predominant.[2] The major
metabolite found in urine is MCiNP, suggesting it could serve as a useful biomarker of
exposure.[4] In feces, the parent compound DIDP, its monoester MIDP, and the oxidized
monoester derivative have been detected.[1] Evidence from a two-generation study also
suggests that DIDP can be transferred to offspring through maternal milk.[1]

Quantitative Toxicokinetic Data
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] Value/Findi o
Parameter Species Route Dose Citation
ng
. 56%
Absorption Rat Oral 0.1 mg/kg [1][2]13]
absorbed
46%
Rat Oral 11.2 mg/kg [1112][3]
absorbed
17%
Rat Oral 1000 mg/kg [1112][3]
absorbed
~4% of
Rat Dermal N/A applied dose [1]
in 7 days
) ~73-75%
Rat Inhalation N/A ) o [1112]
bioavailability
) 41% in urine,
Excretion Rat Oral 0.1 mg/kg )
57% in feces
12% in urine,
Rat Oral 1000 mg/kg [2]

81% in feces

Experimental Workflow: Toxicokinetic Study
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Caption: Workflow for a typical single-dose toxicokinetic study in rats.
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Acute and Repeated-Dose Toxicity

Acute Toxicity: DIDP exhibits low acute toxicity across all routes of administration.[1] Oral LD50
values in rats are reported to be greater than 29,100 mg/kg and 62,080 mg/kg in two separate
studies.[2] The dermal LD50 in rats and rabbits is greater than 2,910 mg/kg, and the 4-hour
inhalation LC50 in rats is greater than 12,540 mg/m3.[2][3] DIDP is not considered a skin or eye
irritant, nor a skin sensitizer in animal studies.[1][3]

Acute Toxicity Data

Species Route Endpoint Value Citation
Rat Oral LD50 > 29,100 mg/kg [2][3]
Rat Dermal LD50 > 2,910 mg/kg [3]
Rabbit Dermal LD50 > 2,910 mg/kg [3]

Rat Inhalation LC50 (4-hr) > 12,540 mg/m?3 [2][3]

Repeated-Dose Toxicity: The primary target organ identified in repeated-dose oral studies with
DIDP is the liver.[1] Effects on the kidneys have also been observed.

e Subchronic Studies: In a 21-day feeding study in Fischer 344 rats, doses of 1.2% and 2.5%
DIDP in the diet (approx. 1000 and 2000 mg/kg/day) caused significant increases in liver and
kidney weights.[2][3] Histological examination revealed an increase in the number and size
of hepatocyte peroxisomes at the highest dose.[2] A No-Observed-Adverse-Effect Level
(NOAEL) was established at 300 mg/kg/day.[2] In a 90-day study, a NOAEL of 60 mg/kg/day
was identified in rats based on increases in liver weight and biochemical evidence of
peroxisomal proliferation at higher doses.[1][3]

e Chronic Studies: While long-term carcinogenicity studies for DIDP are not available, chronic
toxicity has been inferred from studies on similar phthalates like diisononyl phthalate (DINP).
[1] For DINP, a 2-year study in rats established an overall NOAEL of 88 mg/kg/day based on
increased liver and kidney weights at higher doses.[6]

Summary of Repeated-Dose Oral Toxicity Studies
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Experimental Workflow: 90-Day Subchronic Toxicity

Study
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Caption: General workflow for a 90-day subchronic oral toxicity study in rodents.

Reproductive and Developmental Toxicity
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The potential for DIDP to cause reproductive and developmental toxicity has been assessed in
multi-generational and developmental studies in rats.

Reproductive Toxicity: In two-generation reproductive toxicity studies in Sprague-Dawley rats
with dietary DIDP levels up to 0.8% (approx. 600 mg/kg/day), no adverse effects on fertility or
other reproductive function measures were observed.[7] However, parental animals exhibited
systemic toxicity, including decreased body weight and increased liver and kidney weights,
consistent with findings in other repeated-dose studies.[7] The NOAEL for fertility was
determined to be 0.8% (approximately 427-927 mg/kg/day).[3][7]

Developmental Toxicity: Developmental effects have been observed, primarily a decrease in
offspring survival.[7] In the two-generation studies, reduced pup survival was noted between
postnatal days 1 and 4, an effect that was more pronounced in the F2 generation.[7] This led to
the establishment of a NOAEL for F2 offspring survival of 0.06% (approximately 33-50
mg/kg/day).[1][7][8]

In a standard developmental toxicity study where pregnant rats were administered DIDP by
gavage during gestation days 6-15, mild maternal toxicity (reduced weight gain and food
consumption) was seen at 1,000 mg/kg/day.[9] At this maternally toxic dose, an increased
incidence of skeletal variations (cervical and rudimentary lumbar ribs) was observed in fetuses.
[9] No evidence of teratogenicity was found.[9] The developmental NOAEL in this study was
established at 500 mg/kg/day.[9]

Summary of Reproductive and Developmental Toxicity
Studies
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Experimental Workflow: Two-Generation Reproductive

Toxicity Study
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Caption: Workflow of a two-generation reproductive toxicity study (OECD 416).
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Genotoxicity and Carcinogenicity

Genotoxicity: DIDP has been evaluated in a range of in vitro and in vivo genotoxicity assays.
The results consistently indicate that DIDP is not a genotoxic agent.[1] It is not mutagenic in
bacterial mutation assays (Ames test) and tested negative in a mouse lymphoma assay.[1]
Furthermore, DIDP was not clastogenic in an in vivo mouse micronucleus assay.[1]

Summary of Genotoxicity Data

Metabolic

Assay Type System L Result Citation
Activation
Bacterial ]
In vitro (Ames ] ) )
Reverse test) With and without ~ Negative [1]
es
Mutation
Mammalian Cell In vitro (Mouse )
] N/A Negative [1]
Mutation Lymphoma)
Chromosomal In vivo (Mouse ]
) ) N/A Negative [1]
Aberration Micronucleus)

Carcinogenicity: No long-term carcinogenicity studies have been conducted on DIDP itself.[1]
However, based on data from structurally similar high-molecular-weight phthalates like DINP
and DEHP, it is anticipated that DIDP could induce hepatocellular tumors in rodents.[1][10] This
effect is widely accepted to be a consequence of peroxisome proliferation, a process to which
rodents are particularly sensitive.[1] The mechanism involves the activation of the Peroxisome
Proliferator-Activated Receptor alpha (PPARQ).[1] Since PPARa is expressed at very low levels
in humans, the response to peroxisome proliferators is significantly reduced.[1] Therefore, the
liver tumors observed in rodents are not considered relevant for human cancer risk
assessment.[1]

Signaling Pathway: PPARa-Mediated Hepatotoxicity in
Rodents
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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